molecular formula C10H7BrFN3 B1493048 2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine CAS No. 1555822-18-8

2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1493048
CAS No.: 1555822-18-8
M. Wt: 268.08 g/mol
InChI Key: HFJZOBRIEOAKIC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine is a chemical compound characterized by a bromine and fluorine atom on a phenyl ring attached to a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl ring with a pyrimidin-4-amine derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of high-throughput reactors and continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl derivative.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Phenyl derivatives without bromine.

  • Substitution: Alkyl or aryl substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: It is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-(3-Bromo-4-fluorophenyl)pyrimidin-4-amine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:

  • 2-(3-Chloro-4-fluorophenyl)pyrimidin-4-amine: Similar structure but with chlorine instead of bromine.

  • 2-(3-Bromo-4-methylphenyl)pyrimidin-4-amine: Similar structure but with a methyl group instead of fluorine.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-7-5-6(1-2-8(7)12)10-14-4-3-9(13)15-10/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJZOBRIEOAKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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